molecular formula C8H12N2O2 B1353181 (2-Isopropyl-imidazol-1-yl)-acetic acid CAS No. 876717-08-7

(2-Isopropyl-imidazol-1-yl)-acetic acid

Cat. No.: B1353181
CAS No.: 876717-08-7
M. Wt: 168.19 g/mol
InChI Key: GDYODZVJBGCMLU-UHFFFAOYSA-N
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Description

(2-Isopropyl-imidazol-1-yl)-acetic acid is a chemical compound with the molecular formula C9H14N2O2. It is characterized by the presence of an imidazole ring substituted with an isopropyl group and an acetic acid moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

(2-Isopropyl-imidazol-1-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Safety and Hazards

“(2-Isopropyl-imidazol-1-yl)-acetic acid” may cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Imidazole derivatives, including “(2-Isopropyl-imidazol-1-yl)-acetic acid”, continue to be of interest in medicinal chemistry due to their broad range of biological activities. Future research may focus on the development of new drugs that can overcome current public health problems, such as antimicrobial resistance .

Biochemical Analysis

Biochemical Properties

(2-Isopropyl-imidazol-1-yl)-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between this compound and proteases can modulate the enzymatic activity, potentially leading to changes in protein metabolism and turnover.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in transmitting signals within the cell . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of enzymes, inhibiting or activating their activity . This binding interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting the biochemical pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . In some cases, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage. It is important to determine the optimal dosage range for this compound to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation of organic substances . The metabolism of this compound can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux and the levels of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters, which facilitate its entry into the cell . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-imidazol-1-yl)-acetic acid typically involves the reaction of imidazole derivatives with isopropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction. The resulting intermediate is then subjected to carboxylation to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-imidazol-1-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-imidazol-1-yl)-acetic acid
  • (2-Ethyl-imidazol-1-yl)-acetic acid
  • (2-Propyl-imidazol-1-yl)-acetic acid

Uniqueness

(2-Isopropyl-imidazol-1-yl)-acetic acid is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)8-9-3-4-10(8)5-7(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYODZVJBGCMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424416
Record name (2-Isopropyl-imidazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-08-7
Record name (2-Isopropyl-imidazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(propan-2-yl)-1H-imidazol-1-yl]acetic acid
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